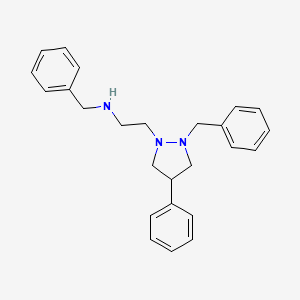
N,2-Dibenzyl-4-phenylpyrazolidineethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dibenzyl-4-phenylpyrazolidineethylamine is an organic compound with the molecular formula C25H29N3 It is a derivative of pyrazolidine, characterized by the presence of benzyl and phenyl groups attached to the nitrogen and carbon atoms of the pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dibenzyl-4-phenylpyrazolidineethylamine typically involves the reaction of pyrazolidine with benzyl chloride and phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,2-Dibenzyl-4-phenylpyrazolidineethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,2-Dibenzyl-4-phenylpyrazolidineethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N,2-Dibenzyl-4-phenylpyrazolidineethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrazolidine: Lacks the phenyl group, making it less bulky and potentially less active in certain applications.
4-Phenylpyrazolidine: Lacks the benzyl groups, which may affect its binding affinity and specificity.
N,2-Dibenzylpyrazolidine: Similar structure but without the phenyl group, leading to different chemical and biological properties.
Uniqueness
N,2-Dibenzyl-4-phenylpyrazolidineethylamine is unique due to the presence of both benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
73972-69-7 |
|---|---|
Molecular Formula |
C25H29N3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-benzyl-2-(2-benzyl-4-phenylpyrazolidin-1-yl)ethanamine |
InChI |
InChI=1S/C25H29N3/c1-4-10-22(11-5-1)18-26-16-17-27-20-25(24-14-8-3-9-15-24)21-28(27)19-23-12-6-2-7-13-23/h1-15,25-26H,16-21H2 |
InChI Key |
BNWOQGKTTWTKKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(N1CCNCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


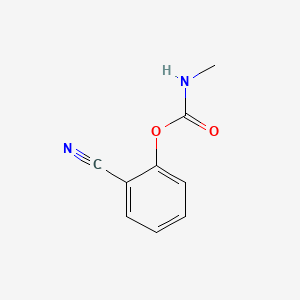
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)
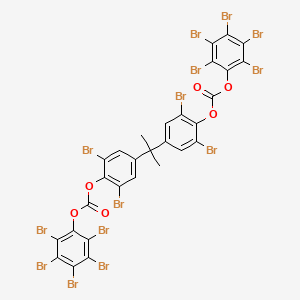

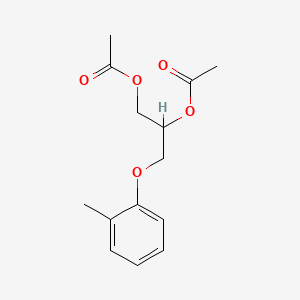
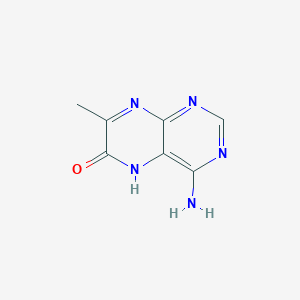
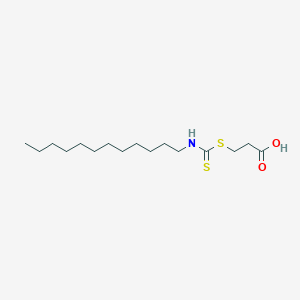

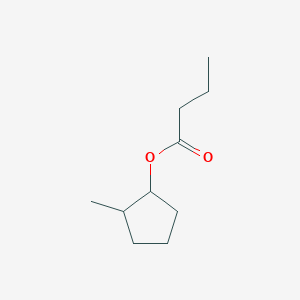
![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)

